molecular formula C8H19N B13247450 2,2,3,3-Tetramethylbutan-1-amine

2,2,3,3-Tetramethylbutan-1-amine

Cat. No.: B13247450
M. Wt: 129.24 g/mol
InChI Key: MIWGNHMXTAYEQN-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylbutan-1-amine is an organic compound with the molecular formula C8H19N. It is a derivative of butane, where the hydrogen atoms are replaced by methyl groups and an amine group. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetramethylbutan-1-amine typically involves the alkylation of ammonia or primary amines with suitable alkyl halides. One common method is the reaction of 2,2,3,3-Tetramethylbutyl chloride with ammonia or a primary amine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal reaction rates .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of reaction and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetramethylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,3,3-Tetramethylbutan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethylbutan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The compound can also participate in nucleophilic reactions, altering the structure and activity of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,4-Tetramethylbutan-1-amine
  • 2,2,3,3-Tetramethylpentan-1-amine
  • 2,2,3,3-Tetramethylhexan-1-amine

Uniqueness

2,2,3,3-Tetramethylbutan-1-amine is unique due to its specific arrangement of methyl groups and the amine group. This structure imparts distinct chemical and physical properties, making it different from other similar compounds. Its steric hindrance and electronic effects influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

2,2,3,3-tetramethylbutan-1-amine

InChI

InChI=1S/C8H19N/c1-7(2,3)8(4,5)6-9/h6,9H2,1-5H3

InChI Key

MIWGNHMXTAYEQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C)CN

Origin of Product

United States

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